![molecular formula C25H32N2O4 B2985462 tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate CAS No. 2250436-42-9](/img/structure/B2985462.png)
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate
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Overview
Description
Tert-butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate, also known as Fmoc-D-Lys(Boc)-OH, is a chemical compound that is widely used in scientific research. It is a derivative of lysine, an essential amino acid that is found in many proteins. Fmoc-D-Lys(Boc)-OH is used as a building block in peptide synthesis, a process that is used to create peptides, which are short chains of amino acids that are used in a variety of applications.
Mechanism of Action
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH does not have a specific mechanism of action, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may have specific mechanisms of action, depending on their structure and function.
Biochemical and Physiological Effects:
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH does not have any specific biochemical or physiological effects, as it is used as a building block in peptide synthesis. However, peptides that are synthesized using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may have specific biochemical and physiological effects, depending on their structure and function.
Advantages and Limitations for Lab Experiments
One advantage of using tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in peptide synthesis is that it is a relatively inexpensive and readily available building block. However, one limitation is that the synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH can be complex and time-consuming, which may limit its use in some applications.
Future Directions
There are several future directions for the use of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in scientific research. One direction is the development of new methods for the synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH that are more efficient and cost-effective. Another direction is the use of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH in the synthesis of new types of peptidomimetics that have unique properties and functions. Additionally, tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH may be used in the synthesis of peptides and peptidomimetics that have therapeutic applications, such as in the treatment of cancer or infectious diseases.
Synthesis Methods
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH involves several steps. The first step is the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting compound is then used as a building block in peptide synthesis.
Scientific Research Applications
Tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH is widely used in scientific research as a building block in peptide synthesis. Peptides are used in a variety of applications, including drug development, protein engineering, and biomaterials. tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate(Boc)-OH is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.
properties
IUPAC Name |
tert-butyl (2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29)/t22-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATXIRBCQJWVSF-JOCHJYFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-lysinate |
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